molecular formula C15H19N3O2S2 B2457540 4-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1798543-71-1

4-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2457540
CAS RN: 1798543-71-1
M. Wt: 337.46
InChI Key: UIJZBQZJOFFLBT-UHFFFAOYSA-N
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Description

4-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H19N3O2S2 and its molecular weight is 337.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing heterocyclic compounds using thiophenylhydrazonoacetates and related chemicals. These methods yield a variety of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the versatility of thiophene and thiadiazole frameworks in heterocyclic synthesis (Mohareb et al., 2004). Additionally, the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia has been explored, indicating the potential for creating compounds with varied biological activities (Yue et al., 2010).

Biological Activities

The research into thiadiazole derivatives extends into evaluating their biological activities. For instance, novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown to possess potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). This underscores the potential of thiadiazole and thiophene derivatives in the development of new cancer therapies.

Antimicrobial and Antiglaucoma Activities

Further demonstrating the compound's versatility, derivatives have been evaluated for antimicrobial and antiglaucoma activities. Pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown promising results in inhibiting carbonic anhydrase isoenzymes, which are relevant for antiglaucoma therapy (Kasımoğulları et al., 2010). Additionally, compounds synthesized through the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases have been studied for their potential in generating new heterocyclic compounds with various applications, including antimicrobial activities (Remizov et al., 2019).

properties

IUPAC Name

4-methyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-11-14(22-17-16-11)15(19)18(12-5-8-20-9-6-12)7-4-13-3-2-10-21-13/h2-3,10,12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJZBQZJOFFLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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